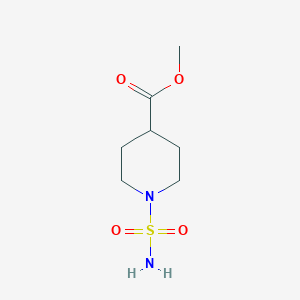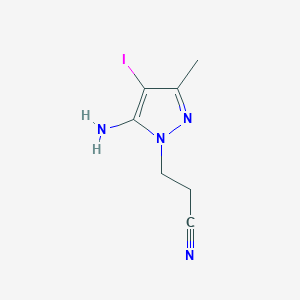
4-(chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole, or CM2DO, is an organic compound belonging to the oxazole family. It has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It has a unique structure that makes it highly reactive and versatile in its use.
Mechanism of Action
The mechanism of action of CM2DO is not yet fully understood, but it is believed to involve the formation of an active intermediate, which can then react with a variety of molecules. The active intermediate is believed to be formed through a series of redox reactions, in which electrons are transferred between molecules. This process can lead to the formation of new covalent bonds between molecules, which can then lead to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of CM2DO are still being studied. However, it is believed that the compound can interact with a variety of molecules, including proteins and other macromolecules. It is also believed to have an effect on the activity of enzymes, which can lead to changes in the biochemical pathways of cells.
Advantages and Limitations for Lab Experiments
The use of CM2DO in lab experiments has several advantages. It is highly reactive and can be used to synthesize a variety of compounds. It is also relatively easy to synthesize and can be used in a variety of different experiments. The main limitation of CM2DO is that it is not yet fully understood, so it is difficult to predict the effects of the compound on different molecules.
Future Directions
There are several potential future directions for the use of CM2DO. One potential direction is to use the compound in drug discovery. Another potential direction is to use it to study the structure and function of proteins and other macromolecules. Additionally, it could be used to study the mechanism of action of drugs and to identify potential new drug targets. Finally, it could be used to study the biochemical pathways of cells and to develop new therapeutic strategies.
Synthesis Methods
CM2DO can be synthesized in a number of ways, including the use of a Grignard reagent and a Wittig reaction. The Grignard reagent is a powerful organic compound that can be used to form an alkyl halide from an alcohol. The Wittig reaction is an organometallic reaction in which an alkyl halide is reacted with a phosphonium salt to form an alkene. Both methods are used to synthesize CM2DO and are relatively straightforward.
Scientific Research Applications
CM2DO is used in a wide range of scientific research applications, including drug discovery, biochemistry, and pharmacology. It is used as a model compound in drug discovery due to its unique structure and ability to interact with a variety of molecules. It is also used in biochemistry to study the structure and function of proteins and other macromolecules. In pharmacology, it is used to study the mechanism of action of drugs and to identify potential new drug targets.
properties
IUPAC Name |
4-(chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-3-4-11(9(2)5-8)12-14-10(6-13)7-15-12/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRNPPSBRKQGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=CO2)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)




![(1S,3S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B6144013.png)

![2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B6144023.png)

![N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B6144039.png)
![6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6144047.png)

